molecular formula C14H16ClN5O B2996868 N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320505-71-1

N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2996868
CAS No.: 2320505-71-1
M. Wt: 305.77
InChI Key: NRRSSMHDJRYTPA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of azetidine, triazole, and chlorophenyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: The triazole group is often introduced via a click chemistry reaction involving azides and alkynes, catalyzed by copper(I) ions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and green chemistry principles, including the use of environmentally friendly solvents and catalysts, may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often carried out in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide; reactions conducted in water or aqueous solvents.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole group is known to engage in hydrogen bonding and π-stacking interactions, enhancing the compound’s binding affinity to biological targets. The chlorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, known for their antimicrobial and anticancer properties.

    Azetidine Derivatives: Compounds with the azetidine ring, explored for their potential as enzyme inhibitors and therapeutic agents.

    Chlorophenyl Derivatives: Compounds featuring the chlorophenyl group, studied for their diverse biological activities.

Uniqueness

N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-13-3-1-11(2-4-13)7-16-14(21)19-8-12(9-19)10-20-6-5-17-18-20/h1-6,12H,7-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRSSMHDJRYTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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